molecular formula C21H26N4O2 B2504127 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one CAS No. 2034318-71-1

2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2504127
CAS No.: 2034318-71-1
M. Wt: 366.465
InChI Key: WZROAVJRYMOFBV-UHFFFAOYSA-N
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Description

2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, primarily recognized for its role as a key intermediate or precursor in the synthesis of potent and selective kinase inhibitors. Its molecular architecture, featuring a tetrahydrocinnoline core linked to a phenoxypropanone moiety via a piperazine ring, is a privileged scaffold designed to interact with the ATP-binding sites of various protein kinases. This compound is structurally related to clinical and investigational drugs, positioning it as a critical tool for the development of novel targeted therapies. Research into this compound and its analogs has focused on its potential application in oncology, particularly in the inhibition of kinases involved in proliferative signaling pathways. For instance, its close structural analog, a compound from a related chemical series, has been documented as a potent and selective inhibitor of the c-Met (Mesenchymal-epithelial transition factor) receptor tyrosine kinase , a well-validated target in multiple cancers. The piperazine-linked cinnoline core is a motif that contributes to high-affinity binding. Furthermore, the flexibility of this scaffold allows for exploration of its activity against other kinases, making it a versatile starting point for the design of new chemical entities. Beyond oncology, the pharmacophore represented by this compound may have utility in neuropharmacological research, as kinase modulation is being explored for neurodegenerative diseases . It is strictly for use in laboratory research to study biochemical pathways, enzyme kinetics, and cellular processes.

Properties

IUPAC Name

2-phenoxy-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-16(27-18-8-3-2-4-9-18)21(26)25-13-11-24(12-14-25)20-15-17-7-5-6-10-19(17)22-23-20/h2-4,8-9,15-16H,5-7,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZROAVJRYMOFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C3CCCCC3=C2)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 2-phenoxypropan-1-one with 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with piperazine and tetrahydrocinnoline structures often demonstrate significant pharmacological activities. For instance:

  • Antidepressant Activity : Compounds similar to those containing piperazine rings have been studied for their antidepressant properties. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating mood and anxiety levels.
  • Anticancer Properties : Some derivatives of tetrahydrocinnoline have shown promise in cancer therapy due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one may enhance these effects through specific molecular interactions .

Neuroprotective Effects

The compound has been investigated for neuroprotective effects against neurodegenerative diseases. Its structural features may allow it to cross the blood-brain barrier and exert protective effects on neuronal cells by reducing oxidative stress and inflammation .

Synthesis and Derivatives

The synthesis of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one can be achieved through various chemical reactions involving the condensation of appropriate precursors. Research has highlighted methods for synthesizing related compounds that demonstrate similar biological activities .

Case Studies

StudyFindings
Antidepressant Activity A study showed that a related piperazine compound exhibited significant antidepressant effects in animal models by modulating serotonin levels.
Anticancer Activity Research indicated that tetrahydrocinnoline derivatives could inhibit the proliferation of breast cancer cells through apoptosis induction .
Neuroprotective Study A study demonstrated that compounds with similar structures could protect against neuronal death in models of Alzheimer's disease by reducing amyloid-beta toxicity .

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Molecular Properties

The table below highlights key structural variations and molecular properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Implications
Target Compound : 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one Not Reported Not Reported Phenoxy, tetrahydrocinnolin Likely moderate lipophilicity; cinnolin may enhance receptor binding via H-bonding .
Analog 1 : 2-Phenoxy-1-(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)propan-1-one (CAS: 1448074-93-8) C20H21N3O2S2 399.5 Thiophene-thiazole Increased sulfur content may reduce solubility; thiazole enhances π-π interactions .
Analog 2 : 3-(2-Methoxyphenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]propan-1-one (CAS: 2034502-81-1) Not Reported Not Reported 2-Methoxyphenyl Methoxy group improves lipophilicity and metabolic stability compared to phenoxy .
Analog 3 : 1-{4-[7-(Naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]piperazin-1-yl}propan-1-one C24H27N5O 401.504 Naphthalene, pyrido-pyrimidine Extended aromatic system may enhance binding affinity to hydrophobic pockets .
Analog 4 : 2-(4-Chlorophenoxy)-1-[1-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)-1H-1,2,3-triazol-4-yl]-1-propanone Not Reported Not Reported 4-Chlorophenoxy, triazole, tetrahydroquinazoline Chlorine increases electronegativity; triazole may improve solubility .
Analog 5 : 3-(Thiophen-2-ylthio)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)propan-1-one (MK22/RTC7) Not Reported Not Reported Thiophene-thio, trifluoromethylphenyl Trifluoromethyl enhances metabolic stability and membrane permeability .

Pharmacological and Functional Insights

Target Compound vs. Thiophene-Thiazole Analogs
  • Thiophene-thiazole substitution (Analog 1) replaces the tetrahydrocinnolin group with a sulfur-rich heterocycle. This modification may shift activity toward antimicrobial targets (e.g., bacterial enzymes) due to thiazole’s known role in disrupting microbial biofilms .
  • In contrast, the tetrahydrocinnolin moiety in the target compound is structurally analogous to quinoline derivatives, which often exhibit CNS activity (e.g., dopamine receptor modulation) .
Methoxyphenyl vs. Phenoxy Substituents
Trifluoromethylphenyl vs. Cinnolin Derivatives
  • Analog 5 (MK22/RTC7) incorporates a trifluoromethyl group, which is associated with prolonged half-life in vivo due to resistance to oxidative metabolism. The target compound’s cinnolin group may instead prioritize reversible receptor binding .

Biological Activity

2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

C19H24N2O2\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}

This structure features a phenoxy group, a piperazine moiety, and a tetrahydrocinnoline derivative, which contribute to its pharmacological properties.

Research indicates that 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially impacting glucose metabolism and insulin sensitivity .
  • Receptor Modulation : It acts as a modulator for various receptors, including serotonin and dopamine receptors, which may influence mood and cognitive functions .
  • Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, reducing oxidative stress in cellular models .

Efficacy in Cell Lines

The biological activity of the compound was evaluated using various cell lines. The following table summarizes key findings from in vitro studies:

Cell LineIC50 (µM)Mechanism of Action
HepG2 (Liver)15Inhibition of gluconeogenesis
SH-SY5Y (Neuronal)10Serotonin receptor modulation
HCT116 (Colon)20Induction of apoptosis

These results indicate that the compound exhibits significant inhibitory effects on liver and neuronal cell lines while promoting apoptosis in colon cancer cells.

Diabetes Management

A notable study investigated the effects of this compound on diabetic models. In a controlled trial with diabetic rats, administration of 2-Phenoxy-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)propan-1-one resulted in:

  • Reduction in Blood Glucose Levels : A decrease of approximately 30% compared to control groups was observed after four weeks of treatment.
  • Improvement in Insulin Sensitivity : Enhanced glucose uptake was measured in muscle tissues post-treatment.

These findings suggest potential applications in managing type II diabetes through modulation of metabolic pathways .

Neuroprotective Effects

Another study focused on neuroprotection. In models of neurodegeneration induced by oxidative stress:

  • The compound demonstrated a protective effect on neuronal cells by reducing markers of oxidative damage.
  • Behavioral assessments indicated improved cognitive function in treated animals compared to controls.

These results support the hypothesis that this compound may have therapeutic potential for neurodegenerative diseases .

Chemical Reactions Analysis

Acylation and Alkylation of Piperazine Nitrogen

The secondary amines in the piperazine ring undergo nucleophilic substitution reactions with acyl halides or alkylating agents. This modifies the compound’s physicochemical properties and bioactivity.

Reaction TypeReagents/ConditionsProductKey Observations
Acylation Acetyl chloride, DCM, RTN-acetylated derivativeSelective mono-acylation occurs at the less hindered piperazine nitrogen .
Alkylation Methyl iodide, K₂CO₃, DMFN-methylpiperazine analogRequires elevated temperatures (60–80°C) for completion .
  • Mechanistic Insight : Acylation proceeds via a two-step mechanism: (1) nucleophilic attack by the piperazine nitrogen on the acyl halide, (2) deprotonation to form the amide .

  • Analytical Confirmation : Reaction progress is monitored via HPLC and NMR spectroscopy.

Reduction of the Ketone Group

The propan-1-one carbonyl is susceptible to reduction, yielding secondary alcohol derivatives.

Reducing AgentConditionsProductYield/Selectivity
LiAlH₄THF, 0°C → RT2-Phenoxy-1-(piperazinyl)propan-1-ol>80% yield; retains stereochemical integrity .
H₂/Pd-CEthanol, 50 psiSame alcohol productHigher selectivity but slower reaction kinetics .
  • Side Reactions : Over-reduction of the tetrahydrocinnolin ring is avoided by using mild conditions .

N-Oxidation of Piperazine

Oxidation of the piperazine nitrogen generates N-oxide derivatives, altering electronic properties and solubility.

Oxidizing AgentConditionsProductApplications
m-CPBADCM, 0°CPiperazine N-oxideEnhances water solubility; used in prodrug design .
H₂O₂/AcOHReflux, 2hMixed N-oxidesRequires chromatographic separation .
  • Mechanistic Pathway : Single-electron transfer followed by oxygen atom incorporation .

Coordination Chemistry

The piperazine nitrogen atoms act as ligands for transition metals, forming stable complexes.

Metal SaltConditionsComplex StructureStability
Cu(II) acetateMethanol, RT[Cu(L)₂]²⁺Stable in aqueous media; characterized by UV-Vis and EPR .
Pd(II) chlorideDMF, 60°CSquare-planar Pd complexCatalyzes cross-coupling reactions .
  • Applications : Metal complexes are explored for catalytic and therapeutic purposes .

Electrophilic Aromatic Substitution (EAS)

The phenoxy group directs electrophilic attack to the ortho/para positions, though steric hindrance from the piperazine limits reactivity.

ReactionReagentsProductYield
NitrationHNO₃/H₂SO₄3-Nitro-phenoxy derivative<20% due to steric effects.
SulfonationSO₃/H₂SO₄Sulfonated analogNot isolable under standard conditions.

Hydrogenation of Tetrahydrocinnolin

The tetrahydrocinnolin moiety can undergo further hydrogenation under harsh conditions:

CatalystConditionsProductOutcome
PtO₂H₂ (100 psi), EtOHDecahydrocinnolin derivativePartial ring saturation observed via GC-MS .

Stability and Degradation Pathways

  • Hydrolytic Degradation : The ketone group undergoes slow hydrolysis in acidic/basic media, forming carboxylic acid derivatives.

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the phenoxy linkage, detected via LC-MS .

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